N-Acetyl-DL-methionine is a derivative of DL-methionine, also known as DL-2-amino-4-methyl-thiobutanoic acid []. It is a racemic mixture, meaning it contains equal amounts of both D- and L-enantiomers of the molecule. While N-Acetyl-DL-methionine itself is not a naturally occurring amino acid, it is closely related to methionine, an essential amino acid for many organisms, including humans [, , ].
N-Acetyl-DL-methionine has been explored in various scientific research fields, particularly in its potential as a methionine supplement for animals [, , , ] and as a substrate for enzymatic reactions to produce L-methionine, a biologically active form of methionine [, , , , , , , ]. Its role in influencing gut metabolomes in mice has also been investigated [].
N-Acetyl-DL-methionine can be synthesized from DL-methionine, which is an essential amino acid found in various protein sources such as meat, fish, and dairy products. The synthesis typically involves acetylation, where methionine reacts with acetic anhydride or acetic acid under specific conditions to form N-acetyl-DL-methionine.
N-Acetyl-DL-methionine is classified as an amino acid derivative. It belongs to the broader category of acetylated amino acids, which are compounds that have undergone acetylation to enhance their solubility and bioavailability.
Several methods exist for synthesizing N-acetyl-DL-methionine, including:
N-Acetyl-DL-methionine has the molecular formula and a molecular weight of approximately 191.25 g/mol. The structure features a methionine backbone with an acetyl group attached to the nitrogen atom.
N-Acetyl-DL-methionine can undergo various chemical reactions, including:
The hydrolysis process involves breaking the acetyl group from the nitrogen atom, which can be catalyzed by enzymes or through chemical means depending on the reaction conditions.
The mechanism by which N-acetyl-DL-methionine exerts its effects primarily revolves around its role as a precursor for L-methionine and its involvement in methylation reactions within biological systems. It participates in the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in numerous biochemical pathways.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) have been used to characterize its structure, confirming the presence of functional groups associated with both methionine and acetyl moieties .
N-Acetyl-DL-methionine has several scientific uses:
N-Acetyl-DL-methionine is synthesized through enzymatic acetylation of the α-amino group of DL-methionine, a process conserved across biological systems. In prokaryotes like Escherichia coli, this reaction is catalyzed by succinyl-CoA-dependent acetyltransferases encoded by genes such as metX or metA. These enzymes utilize acetyl-CoA or succinyl-CoA to activate homoserine, followed by sulfur transfer from cysteine to form methionine, which is subsequently acetylated [1] [7]. The acetylation mechanism involves a ping-pong bi-bi kinetic mechanism, where the acyl donor binds first, followed by methionine, resulting in CoA release and finally N-acetyl-methionine [1].
In eukaryotes, acetylation is primarily mediated by Nα-acetyltransferases (NATs). Unlike prokaryotes, human systems employ a distinct acetyltransferase (ATase) that uses acetyl-CoA as the acyl donor. This enzyme demonstrates substrate specificity influenced by methionine’s side chain, with the thioether group facilitating nucleophilic attack on the acetyl group [2] [8]. Notably, N-terminal acetylation in eukaryotes occurs post-translationally and affects ~60–90% of proteins, though N-acetyl-methionine itself is relatively rare [2].
A critical regulatory feature is feedback inhibition. In E. coli, mutations in metA (encoding homoserine succinyltransferase) confer resistance to methionine analogs like α-methylmethionine, leading to feedback-insensitive enzymes that overproduce methionine and subsequently N-acetyl-methionine [1]. This deregulation is leveraged in metabolic engineering to enhance methionine-derived compound yields.
Table 1: Enzymatic Acetylation of DL-Methionine Across Organisms
Organism | Enzyme | Cofactor | Regulatory Mechanism | Key Mutations |
---|---|---|---|---|
E. coli | MetA/MetX | Succinyl-CoA | Feedback inhibition by Met/SAM | metA (α-MM resistance) |
Mammals | Nα-acetyltransferase | Acetyl-CoA | Substrate accessibility | Not reported |
Plants | Plastidial acetylase | Acetyl-CoA | Compartmentalization in chloroplasts | CGS gene modulation |
N-Acetyl-DL-methionine serves as a cysteine precursor via the transsulfuration pathway, indirectly supporting glutathione (GSH) synthesis. Upon deacetylation, methionine is metabolized to S-adenosylmethionine (SAM), which donates methyl groups to form S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine, the entry point for transsulfuration [3] [4]. Here, cystathionine-β-synthase (CBS) condenses homocysteine with serine to form cystathionine, which cystathionine-γ-lyase hydrolyzes to cysteine, α-ketobutyrate, and ammonia [3] [6].
Cysteine is then incorporated into GSH via the γ-glutamyl cycle:
In GSH-deficient states (e.g., alcoholic liver disease), N-acetyl-DL-methionine supplementation increases cysteine flux by 40–60%, outperforming non-acetylated methionine due to superior bioavailability [5] [6].
Table 2: Glutathione Synthesis Precursors Compared
Precursor | Cysteine Yield | Bioavailability | GSH Restoration Efficacy |
---|---|---|---|
N-Acetyl-DL-methionine | 30–40% per mole | High (unidirectional transport) | 85–90% of baseline in 4h |
DL-Methionine | 20–25% per mole | Moderate | 60–70% of baseline in 4h |
N-Acetylcysteine | 70–80% per mole | High | 95–100% of baseline in 2h |
Metabolic flux analysis (MFA) quantifies carbon trafficking through N-acetyl-DL-methionine-derived pathways. In hepatic tissues, isotope tracing with ¹³C-labeled N-acetyl-methionine reveals two dominant fates:
Renal metabolism prioritizes glutathione conjugation and sulfur excretion. MFA shows renal cysteine flux from acetyl-methionine is 1.5× higher than in liver, but SAM flux is 30% lower, reflecting compartmentalized demands [6]. Key techniques include:
Hepatic zonation creates flux gradients; periportal hepatocytes favor transsulfuration (cysteine flux: 4.2 μmol/h/g), while pericentral cells prioritize methylation (SAM flux: 5.8 μmol/h/g) [6]. Propionate challenge tests further demonstrate that N-acetyl-DL-methionine enhances methylmalonyl-CoA mutase flux by 25–35%, supporting anaplerotic entry into the TCA cycle [10].
Table 3: Tissue-Specific Metabolic Flux Rates
Pathway | Liver Flux (μmol/min/g) | Kidney Flux (μmol/min/g) | Primary Regulators |
---|---|---|---|
SAM synthesis | 6–8 | 3–4 | MAT1A/MAT2A expression |
Transsulfuration (Cys → GSH) | 4–5 | 6–7 | Oxidative stress, cysteine |
Methionine salvage | 1–2 | 0.5–1 | MTAP, polyamine synthesis |
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